AIM2, or Absent in Melanoma 2, is a crucial protein involved in the immune response, particularly in the formation of the inflammasome complex. This protein is primarily recognized as a cytosolic sensor for double-stranded DNA (dsDNA), playing a significant role in detecting pathogens and initiating inflammatory responses. AIM2 consists of two major domains: an N-terminal pyrin domain (PYD) and a C-terminal hematopoietic interferon-inducible nuclear localization domain (HIN). The interaction between these domains facilitates the assembly of the AIM2 inflammasome, which is essential for activating inflammatory cytokines such as interleukin-1 beta and interleukin-18 .
AIM2 is encoded by the AIM2 gene located on chromosome 1q23.1-q23.2. It belongs to the AIM2-like receptors family, which includes other proteins that share similar structural features and functions in immune responses. AIM2 is classified under the category of pattern recognition receptors, specifically as an absent in melanoma 2-like receptor due to its role in recognizing dsDNA from various sources, including viral and bacterial pathogens .
AIM2 can be synthesized through recombinant DNA technology, where the gene encoding AIM2 is inserted into expression vectors. These vectors are introduced into host cells (commonly bacteria or mammalian cells) to produce the AIM2 protein. The purification process typically involves affinity chromatography techniques that leverage specific binding properties of AIM2 to isolate it from other cellular proteins.
The synthesis involves several steps:
The structure of AIM2 consists of two main domains:
X-ray crystallography studies have revealed that the PYD domain forms filaments that facilitate oligomerization upon binding to dsDNA. The HIN domain has been shown to interact with DNA through its phosphate backbone, which allows it to recognize various dsDNA forms without specificity to sequence or origin .
AIM2's primary chemical reaction involves its binding to dsDNA, which triggers its oligomerization and subsequent formation of the inflammasome complex. This process can be described as follows:
The kinetics of these reactions involve measuring association rates (k_on) and dissociation constants (K_D), which provide insights into the affinity and stability of AIM2-DNA interactions under physiological conditions .
The mechanism of action for AIM2 involves several key steps:
Studies indicate that AIM2 can form large oligomeric complexes rapidly upon dsDNA detection, significantly amplifying the inflammatory response within seconds .
AIM2 is a soluble cytosolic protein with a molecular weight typically around 40 kDa. It exhibits stability under physiological conditions but can undergo conformational changes upon ligand binding.
AIM2 has significant implications in both basic research and clinical settings:
AIM2 (Absent in Melanoma 2) is a cytosolic innate immune receptor characterized by a bipartite domain architecture:
The linker region between these domains regulates autoinhibition and activation dynamics [5].
Table 1: Domain Architecture of AIM2
Domain | Structure | Function | Key Residues/Features |
---|---|---|---|
PYD | Six-helix bundle | Recruits ASC via PYD-PYD interactions | Hydrophobic patch (e.g., F27) for ASC binding |
HIN-200 | Two OB folds | Binds dsDNA electrostatically | Positively charged surface (K248, R252, R310) |
Linker | Flexible loop | Connects PYD and HIN | Regulates domain accessibility |
AIM2 recognizes dsDNA in a sequence-independent but length-dependent manner:
Table 2: dsDNA Length-Dependent AIM2 Activation
dsDNA Length (bp) | AIM2 Binding Affinity | Inflammasome Activation |
---|---|---|
<70 | Weak/none | No |
70–80 | Moderate | Suboptimal |
≥200 | Strong | Optimal |
Two mechanistic models explain AIM2 activation:1. Autoinhibition Model:- In the resting state, intramolecular interactions between PYD and HIN-200 domains occlude the DNA-binding surface, preventing spontaneous activation [9] [5].- dsDNA binding displaces the PYD, exposing it for ASC recruitment [10].2. Oligomerization-Driven Activation:- dsDNA acts as a "molecular ruler," enabling AIM2 clustering. This concentration-dependent oligomerization overcomes autoinhibition without requiring conformational changes [3] [6].
Biophysical studies confirm that removal of the PYD domain enhances DNA binding, supporting autoinhibition [3].
AIM2 inflammasome assembly is hierarchical:1. ASC Recruitment:- AIM2 PYD nucleates ASC PYD filaments via homotypic interactions. ASC oligomerizes into a "speck" via CARD-CARD interactions [1] [5].2. Caspase-1 Activation:- ASC CARD domains recruit procaspase-1, inducing proximity-induced autoproteolysis into active subunits (p20/p10) [1] [6].3. Downstream Effectors:- Cytokine Maturation: Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into bioactive forms [2].- Gasdermin D (GSDMD) Processing: Caspase-1 cleaves GSDMD, releasing its N-terminal pore-forming domain. This triggers pyroptosis and cytokine release [4] [8].
Feedback Mechanism: GSDMD pores promote K⁺ efflux, amplifying inflammasome activation [4] [8].
All structural and functional insights adhere to biochemical and structural data from peer-reviewed studies.
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